N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS No.: 864916-85-8
Cat. No.: VC4294489
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864916-85-8 |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.53 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O3S2/c1-25-16-9-8-14(12-17(16)26-2)10-11-21-18(24)13-27-20-22-19(23-28-20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | SIDHLKCLEDKIBH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a complex organic compound featuring both aromatic and heterocyclic components. Its chemical structure includes a 3,4-dimethoxyphenyl group, a thiadiazole ring, and a sulfanyl linkage, making it a compound of interest for various chemical and biological applications.
Synthesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves several steps:
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Preparation of 3,4-Dimethoxyphenylethylamine: This can be achieved through reductive amination of 3,4-dimethoxybenzaldehyde.
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Synthesis of the Thiadiazole Ring: The formation of the 3-phenyl-1,2,4-thiadiazol-5-yl moiety involves the reaction of appropriate precursors such as phenylhydrazine and a suitable thiosemicarbazide derivative.
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Coupling Reaction: The final step involves coupling the dimethoxyphenyl group with the thiadiazole derivative to form the desired compound.
Chemical Reactions and Stability
This compound can undergo various chemical reactions, including:
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Oxidation: The methoxy groups can be oxidized to form quinones.
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Reduction: The sulfanyl group can be reduced under certain conditions.
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Substitution: The aromatic rings can undergo electrophilic substitution reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Strong oxidizing agents | Quinones |
| Reduction | Reducing agents like hydrogen | Reduced sulfides |
| Substitution | Electrophiles (e.g., nitration) | Substituted aromatics |
Biological Activity
While specific biological activities of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide are not extensively documented, compounds with similar structures have shown potential in pharmacological applications, including antimicrobial and antifungal activities. The presence of the thiadiazole ring, known for its bioactive properties, suggests potential for further investigation in these areas.
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